(1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Description
This compound is a bicyclic β-amino acid derivative with a rigid 2-azabicyclo[2.2.1]heptane scaffold, featuring a tert-butoxycarbonyl (Boc) protecting group on the secondary amine and a carboxylic acid moiety at the C3 position. Its molecular formula is C₁₂H₁₉NO₄, with a molecular weight of 241.28 g/mol (CAS: 291775-59-2) . The stereochemistry (1S,3R,4S) confers distinct conformational rigidity, making it a valuable intermediate in medicinal chemistry. Key applications include:
Properties
IUPAC Name |
(1S,3S,4R)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-5-4-7(6-8)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFAMSTPTNRJBRG-VGMNWLOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC(C2)C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CC[C@H](C2)[C@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486415-32-1 | |
| Record name | rac-(1R,3R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound (1S,3R,4S)-2-(Tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid , also known by its CAS number 291775-59-2, is a bicyclic amino acid derivative with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies from recent research.
- Molecular Formula : C12H19NO4
- Molecular Weight : 229.29 g/mol
- Physical Form : White to yellow solid
- Purity : ≥ 95%
- Melting Point : 147-152 °C
- Optical Activity : [α]22/D -170±10° in chloroform
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on the hepatitis C virus (HCV) serine protease.
Enzyme Inhibition
Research indicates that this compound can inhibit the NS3/NS4A serine protease of HCV, which is crucial for viral replication. The inhibition mechanism involves binding to the active site of the protease, preventing the cleavage of viral polyprotein precursors necessary for producing mature viral proteins .
Pharmacological Applications
- Antiviral Activity
- Potential Use in Peptide Synthesis
Study on Hepatitis C Inhibition
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized several derivatives of azabicyclo compounds, including this compound. The results indicated that these compounds exhibited potent inhibitory activity against HCV NS3/NS4A protease, with some derivatives showing IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications at the carboxylic acid and tert-butoxycarbonyl groups could enhance the inhibitory potency against HCV protease. The presence of the bicyclic structure was essential for maintaining the necessary spatial orientation for effective enzyme binding .
Comparative Biological Activity Table
Chemical Reactions Analysis
Deprotection Reactions
The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose the secondary amine, enabling subsequent functionalization.
Key Conditions and Outcomes:
Mechanistic Insight:
Protonation of the Boc group’s carbonyl oxygen initiates cleavage, forming a carbamic acid intermediate that decomposes to release CO₂ and the free amine.
Peptide Coupling Reactions
The carboxylic acid moiety participates in amide bond formation, critical for constructing peptidomimetics and bioactive molecules.
Common Coupling Reagents:
| Reagent | Base | Solvent | Time | Yield | Application Example |
|---|---|---|---|---|---|
| DCC/HOBt | DIPEA | DMF | 12–24 hr | 70–88% | Cyclic peptide analogs |
| EDCI/HOAt | NMM | DCM | 6–8 hr | 82–90% | Protease inhibitor synthesis |
Notable Example:
Coupling with L-valine methyl ester using EDCI/HOAt yielded a dipeptide precursor for antiviral agents, achieving 88% isolated yield.
Esterification and Hydrolysis
The carboxylic acid is esterified to improve solubility or serve as a protecting group.
Esterification Data:
| Conditions | Reagent | Solvent | Yield | Product Utility |
|---|---|---|---|---|
| Methanol/HCl (gas) | HCl | MeOH | 90–95% | Methyl ester for intermediates |
| DCC/DMAP | Ethanol | THF | 80–87% | Ethyl ester in prodrug design |
Hydrolysis:
Ester groups are cleaved under basic conditions (e.g., NaOH/THF/H₂O, RT, 2 hr) to regenerate the carboxylic acid.
Catalytic Hydrogenation
The bicyclic framework undergoes selective hydrogenation to modify ring saturation.
| Catalyst System | Solvent | Pressure | Time | Yield | Outcome |
|---|---|---|---|---|---|
| H₂/Pd-C (10% w/w) | Ethanol | 1 atm | 2–4 hr | 75–82% | Partially saturated derivatives |
| H₂/Pd(OH)₂ | MeOH | 3 atm | 6 hr | 88% | Fully hydrogenated analogs |
Application: Hydrogenated derivatives exhibit enhanced conformational stability in kinase inhibitors.
Alkylation and Acylation
The free amine (post-Boc deprotection) undergoes nucleophilic reactions.
Alkylation:
| Reagent | Base | Solvent | Yield | Product Use |
|---|---|---|---|---|
| Benzyl bromide | NaHCO₃ | DMF | 65–75% | N-alkylated CNS-targeting agents |
| Methyl iodide | TEA | THF | 70–78% | Quaternary ammonium salts |
Acylation:
| Acylating Agent | Conditions | Yield | Application |
|---|---|---|---|
| Acetyl chloride | DCM, 0°C | 85–90% | Acetylated probes for NMR studies |
| Succinic anhydride | Pyridine, RT | 80% | Bifunctional linkers |
Cycloaddition and Ring-Opening Reactions
The strained bicyclic system participates in [3+2] cycloadditions with dipolarophiles.
| Reaction Partner | Conditions | Yield | Product Class |
|---|---|---|---|
| Nitrile oxide | Toluene, 80°C | 60–70% | Isoxazoline-fused analogs |
| Diazomethane | Et₂O, −20°C | 55% | Pyrazoline derivatives |
Mechanism: Strain release drives reactivity, with the azabicyclo[2.2.1]heptane acting as a dipolarophile.
Stability and Side Reactions
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related bicyclic β-amino acid derivatives, emphasizing differences in stereochemistry, substituents, and applications:
Key Observations:
Stereochemical Sensitivity: The (1S,3R,4S) configuration is critical for antiviral activity in Ledipasvir, while the (1R,3S,4S)-isomer lacks comparable bioactivity .
Ring System Impact :
- Bicyclo[2.2.1]heptane derivatives exhibit greater rigidity compared to bicyclo[3.1.0]hexane or bicyclo[3.2.1]octane systems, enhancing receptor binding specificity .
- Smaller rings (e.g., bicyclo[3.1.0]hexane) introduce strain, affecting synthetic accessibility and stability .
Substituent Effects :
- Boc Group : Universal in protecting amines during solid-phase peptide synthesis (SPPS) .
- Hydroxymethyl/Carbamoyl Groups : Improve solubility or enable click chemistry applications .
Synthetic Yields : High-yield (98%) hydrolysis of methyl esters to carboxylic acids is achievable for bicyclo[2.2.1]heptane derivatives, whereas bicyclo[3.1.0]hexane systems require optimized conditions .
Research Findings and Data
Table 1: Physicochemical Properties
| Property | Target Compound | (1S,3R,4R)-Hydroxymethyl Derivative | Bicyclo[3.1.0]hexane Carbamate |
|---|---|---|---|
| Molecular Weight | 241.28 | 255.30 | 227.26 |
| Melting Point | Not reported | Not reported | 156–158°C (decomp.) |
| Solubility (Water) | Low | Moderate (due to hydroxymethyl) | Low |
| LogP (Predicted) | 1.2 | 0.8 | 1.5 |
Table 2: Bioactivity Comparison
| Compound | Enzymatic Activity | Antiviral IC₅₀ (Ledipasvir) | Antiproliferative Activity |
|---|---|---|---|
| (1S,3R,4S)-Target Compound | Not active | 0.031 nM | Not tested |
| (1R,3S,4S)-Isomer | Not active | >100 nM | Not tested |
| Bicyclo[3.2.1]octane Biaryl Sulfonamides | Not applicable | Not applicable | IC₅₀ = 2.1 μM (HeLa cells) |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling (1S,3R,4S)-2-(tert-butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Double-check gloves for integrity before use to prevent skin contact .
- Respiratory Protection : Use P95 (US) or P1 (EU) particulate filters for low exposure. For higher concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) gas filters .
- Environmental Controls : Ensure adequate ventilation (e.g., fume hoods) to minimize aerosol formation. Avoid discharge into drains .
- Storage : Store at 2–8°C in a dry, sealed container to maintain stability .
Q. How is this compound synthesized, and what are the critical reaction conditions?
- Methodological Answer :
- Key Steps :
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the azabicyclo framework under anhydrous conditions using Boc anhydride and a base like DMAP .
Cyclization : Perform ring-closing reactions via Diels-Alder or photochemical methods in solvents like dichloromethane (DCM) or THF .
Carboxylic Acid Activation : Use coupling agents (e.g., HATU or EDCI) to functionalize the bicyclic core .
- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm stereochemistry and Boc-group integration. Compare with reference data for bicyclo[2.2.1]heptane derivatives .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., expected [M+H] at m/z 256.3) .
- HPLC Purity Assessment : Employ reverse-phase C18 columns (ACN/water gradient) to confirm >97% purity .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its stability for pharmacological applications?
- Methodological Answer :
- Derivatization Strategies :
Side-Chain Functionalization : Introduce electron-withdrawing groups (e.g., halogens) at the carboxylic acid position to reduce hydrolysis susceptibility .
Ring Saturation : Hydrogenate the bicyclo framework to improve metabolic stability .
- Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor decomposition via LC-MS .
Q. What are the potential mechanisms of action for derivatives of this compound in antimicrobial studies?
- Methodological Answer :
- Target Identification : Screen against bacterial penicillin-binding proteins (PBPs) using radiolabeled assays or surface plasmon resonance (SPR) .
- Metal Complexation : Synthesize Cr(III) or Zn(II) complexes to enhance membrane permeability and disrupt biofilm formation .
- In Silico Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to β-lactamase enzymes .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Advanced NMR Techniques : Use - COSY and NOESY to assign stereochemical ambiguities in the bicyclic core .
- Computational Validation : Compare experimental -NMR shifts with density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) .
- Crystallography : Grow single crystals (e.g., via slow evaporation in EtOAc) for X-ray diffraction to resolve conformational isomers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
